molecular formula C14H10F3NS B6359128 2-[4-(Trifluoromethyl)phenyl]thiobenzamide CAS No. 1357625-83-2

2-[4-(Trifluoromethyl)phenyl]thiobenzamide

Cat. No.: B6359128
CAS No.: 1357625-83-2
M. Wt: 281.30 g/mol
InChI Key: KVMUAHPHQFJSCS-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]thiobenzamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology, but they generally follow similar principles as the laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]thiobenzamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the desired product.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, including temperature, solvent, and catalyst requirements.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]thiobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]thiobenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding properties, making it a potent modulator of various biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Trifluoromethyl)phenyl]thiobenzamide is unique due to its combination of the trifluoromethyl group and thiobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and interactions.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NS/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMUAHPHQFJSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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